molecular formula C14H11ClN2O2 B15338049 3-(Chloromethyl)-4-((2-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-one

3-(Chloromethyl)-4-((2-methyl-1H-indol-3-yl)methylene)isoxazol-5(4H)-one

Cat. No.: B15338049
M. Wt: 274.70 g/mol
InChI Key: TWIRBAWZSIVWOU-POHAHGRESA-N
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Description

(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE is a synthetic organic compound characterized by its unique structure, which includes a chloromethyl group, an indole moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Indole Moiety: The indole group is introduced via a condensation reaction with an appropriate indole derivative.

    Chloromethylation: The final step involves the chloromethylation of the compound using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-3-(BROMOMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
  • (4E)-3-(METHOXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE
  • (4E)-3-(HYDROXYMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE

Uniqueness

The uniqueness of (4E)-3-(CHLOROMETHYL)-4-[(2-METHYL-1H-INDOL-3-YL)-METHYLENE]ISOXAZOL-5(4H)-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the indole and isoxazole moieties contribute to its potential therapeutic properties.

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

IUPAC Name

3-(chloromethyl)-4-[(E)-(2-methylindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one

InChI

InChI=1S/C14H11ClN2O2/c1-8-10(9-4-2-3-5-12(9)16-8)6-11-13(7-15)17-19-14(11)18/h2-6,17H,7H2,1H3/b10-6-

InChI Key

TWIRBAWZSIVWOU-POHAHGRESA-N

Isomeric SMILES

CC\1=NC2=CC=CC=C2/C1=C\C3=C(NOC3=O)CCl

Canonical SMILES

CC1=NC2=CC=CC=C2C1=CC3=C(NOC3=O)CCl

Origin of Product

United States

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